molecular formula C25H22N2O4S B281518 4-ethyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide

4-ethyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide

Cat. No. B281518
M. Wt: 446.5 g/mol
InChI Key: DNKFNZHFMHJZBQ-VYIQYICTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, also known as E-3174, is a sulfonamide-based compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research and development.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide involves the inhibition of angiotensin-converting enzyme (ACE), an enzyme that plays a key role in the regulation of blood pressure. By inhibiting ACE, 4-ethyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide can effectively reduce the production of angiotensin II, a potent vasoconstrictor that can lead to hypertension.
Biochemical and Physiological Effects
In addition to its effects on blood pressure, 4-ethyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has also been found to exhibit a range of other biochemical and physiological effects. Studies have shown that 4-ethyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide can reduce inflammation, improve insulin sensitivity, and even protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 4-ethyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide in lab experiments is its specificity for ACE inhibition. Unlike other compounds that may have off-target effects, 4-ethyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to specifically target ACE, making it a reliable tool for studying the effects of ACE inhibition. However, one limitation of using 4-ethyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is its relatively short half-life, which may require frequent dosing in certain experiments.

Future Directions

There are a number of potential future directions for research on 4-ethyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. One area of interest is in the development of new therapeutics for hypertension and other cardiovascular diseases. Additionally, 4-ethyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide may have potential applications in the treatment of other conditions, such as diabetes and neurodegenerative diseases. Further research is needed to fully understand the potential of this compound and its mechanisms of action.

Synthesis Methods

The synthesis of 4-ethyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide involves the reaction of 4-ethylbenzenesulfonyl chloride with 3-(4-methoxyanilino)-4-hydroxy-1-naphthaldehyde in the presence of a base such as triethylamine. The resulting product is then subjected to further reaction with ammonium carbonate to yield the final compound.

Scientific Research Applications

4-ethyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been studied for its potential therapeutic applications in a range of scientific research areas. One of the primary areas of interest has been in the treatment of cardiovascular diseases, particularly hypertension. Studies have shown that 4-ethyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide can effectively lower blood pressure in animal models, making it a promising candidate for further research in this area.

properties

Molecular Formula

C25H22N2O4S

Molecular Weight

446.5 g/mol

IUPAC Name

(NZ)-4-ethyl-N-[3-(4-methoxyanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide

InChI

InChI=1S/C25H22N2O4S/c1-3-17-8-14-20(15-9-17)32(29,30)27-23-16-24(25(28)22-7-5-4-6-21(22)23)26-18-10-12-19(31-2)13-11-18/h4-16,26H,3H2,1-2H3/b27-23-

InChI Key

DNKFNZHFMHJZBQ-VYIQYICTSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC

Origin of Product

United States

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